molecular formula C22H22ClN3O3S2 B6553900 N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1040649-13-5

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B6553900
CAS No.: 1040649-13-5
M. Wt: 476.0 g/mol
InChI Key: KSQZFQZYDMJWOI-UHFFFAOYSA-N
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Description

“N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .

Scientific Research Applications

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has been studied for its potential applications in various scientific fields, such as medicinal chemistry, pharmacology, and biochemistry. In the field of medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties. In pharmacology, this compound has been studied for its potential to act as an agonist for the serotonin receptor 5-HT3. In biochemistry, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is not fully understood. However, it is believed to act as an agonist of the serotonin receptor 5-HT3, which is known to be involved in the regulation of mood, anxiety, and other neurological functions. Additionally, this compound is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is known to be involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, this compound has been shown to act as an agonist of the serotonin receptor 5-HT3 and an inhibitor of the enzyme acetylcholinesterase, which may lead to improved neurological and cognitive functions.

Advantages and Limitations for Lab Experiments

The synthesis of N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has been reported to be efficient and cost-effective, which makes it an attractive option for laboratory experiments. Additionally, this compound has been shown to exhibit a wide range of biochemical and physiological effects, which makes it an ideal compound for research and development. However, there are some limitations to using this compound in laboratory experiments, such as the potential for toxicity in certain concentrations and the lack of long-term studies.

Future Directions

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has a wide range of potential applications in various scientific fields. Potential future directions for this compound include further research into its anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as its potential to act as an agonist of the serotonin receptor 5-HT3 and an inhibitor of the enzyme acetylcholinesterase. Additionally, further research into the potential for toxicity in certain concentrations and the long-term effects of this compound is warranted. Furthermore, research into the potential of this compound as a drug delivery system for other drugs is also a potential future direction.

Synthesis Methods

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is synthesized from a three-step synthesis process, which involves the condensation of 4-chlorophenylpiperazine with 4-chlorobenzaldehyde, followed by reaction with thiophene-2-carboxaldehyde and finally, reaction with N-benzyl-3-sulfonamide. The synthesis of this compound has been reported to be efficient and cost-effective. This method has been shown to be effective in producing large quantities of the compound with high purity and yield.

Properties

IUPAC Name

N-benzyl-3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2/c23-18-6-8-19(9-7-18)25-11-13-26(14-12-25)31(28,29)20-10-15-30-21(20)22(27)24-16-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQZFQZYDMJWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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